molecular formula C22H26O3 B14260897 4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate CAS No. 151080-53-4

4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate

Cat. No.: B14260897
CAS No.: 151080-53-4
M. Wt: 338.4 g/mol
InChI Key: XEEIYSVWRHTHHC-UHFFFAOYSA-N
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Description

4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate is a chemical compound with the molecular formula C22H26O3. It is known for its unique structure, which combines a pentylphenyl group with a butenyl-oxybenzoate moiety. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate typically involves the esterification of 4-pentylphenol with 4-(3-buten-1-yloxy)benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butenyl group can be replaced by other nucleophiles such as halides or amines.

Scientific Research Applications

4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate can be compared with other similar compounds, such as:

    4-Pentylphenyl 4-butoxybenzoate: This compound has a similar structure but with a butoxy group instead of a butenyl group. It exhibits different chemical reactivity and applications.

    4-Pentylphenyl 4-(5-hexen-1-yloxy)benzoate: This compound has a hexenyl group instead of a butenyl group, leading to variations in its chemical and biological properties.

Properties

CAS No.

151080-53-4

Molecular Formula

C22H26O3

Molecular Weight

338.4 g/mol

IUPAC Name

(4-pentylphenyl) 4-but-3-enoxybenzoate

InChI

InChI=1S/C22H26O3/c1-3-5-7-8-18-9-13-21(14-10-18)25-22(23)19-11-15-20(16-12-19)24-17-6-4-2/h4,9-16H,2-3,5-8,17H2,1H3

InChI Key

XEEIYSVWRHTHHC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCC=C

Origin of Product

United States

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